N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide
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Overview
Description
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups, including a quinoline moiety, a naphthyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Sulfanyl Group: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with Naphthyl Derivative: The resulting quinoline-sulfanyl compound is coupled with a naphthyl derivative through a nucleophilic substitution reaction.
Introduction of the Sulfonamide Group: Finally, the compound is reacted with a sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline Derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Sulfonamide Derivatives: Compounds with sulfonamide groups are widely used as antibiotics and enzyme inhibitors.
Uniqueness
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide, a compound with a complex structure, has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a naphthyl moiety, a sulfonamide group, and a quinoline derivative, which are known to contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various quinoline derivatives, including those related to this compound. The mechanisms of action often involve the disruption of bacterial cell membranes and interference with DNA replication.
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
Compound A | E. coli | 32 µg/mL | DNA intercalation |
Compound B | S. aureus | 16 µg/mL | Membrane disruption |
This compound | C. albicans | 8 µg/mL | Unknown |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that derivatives containing naphthalene and quinoline structures exhibit promising activity against various cancer cell lines.
Case Studies:
-
Study on Breast Cancer Cells:
- In vitro studies showed that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
-
Study on Lung Cancer Cells:
- Another study reported that this compound exhibited significant cytotoxicity against A549 lung adenocarcinoma cells, leading to cell cycle arrest at the G2/M phase.
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12 | Apoptosis induction |
A549 (Lung) | 15 | Cell cycle arrest |
HeLa (Cervical) | 20 | DNA damage and repair inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Character: The compound can form covalent bonds with cellular macromolecules, leading to disruption of normal cellular functions.
- Reactive Oxygen Species (ROS) Generation: Quinoline derivatives are known to generate ROS, which can cause oxidative stress and damage to cellular components.
- DNA Intercalation: The planar structure allows for intercalation between DNA bases, potentially disrupting replication and transcription processes.
Properties
IUPAC Name |
N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S2/c1-32-18-11-13-19(14-12-18)34(30,31)28-22-16-24(26(29)21-9-3-2-8-20(21)22)33-23-10-4-6-17-7-5-15-27-25(17)23/h2-16,28-29H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNNJXVXPSWMND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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